molecular formula C16H19N3O3S B2857273 2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1203113-11-4

2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2857273
CAS No.: 1203113-11-4
M. Wt: 333.41
InChI Key: ZIEGUFBWYOZENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[c]pyrazol-3-yl core substituted with a 2-methyl group and linked via an acetamide bridge to a 4-methanesulfonylphenyl moiety. Such structural attributes are common in pharmaceutical intermediates targeting enzymes or receptors .

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-11-6-8-12(9-7-11)23(2,21)22/h6-9H,3-5,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGUFBWYOZENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclopenta[c]pyrazole Derivatives

2-[(4-Fluorophenyl)sulfanyl]-N-{2-Phenyl-2H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}acetamide
  • Structure : Differs by replacing the methanesulfonylphenyl group with a 4-fluorophenylsulfanyl (–S–C₆H₄F) moiety.
  • Properties : Molecular weight 367.44 g/mol (C₂₀H₁₈FN₃OS) vs. the target compound’s estimated ~400 g/mol. The sulfanyl group may reduce polarity compared to the sulfonyl group, affecting solubility and membrane permeability .
2-({2-Methyl-2H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}methoxy)benzonitrile
  • Structure : Substitutes the acetamide linkage with a methoxybenzonitrile group.
  • Properties : Smaller molecular weight (253.30 g/mol, C₁₅H₁₅N₃O) and lower steric bulk. The nitrile group (–CN) may confer metabolic stability but reduce hydrogen-bonding capacity .

1,3,4-Thiadiazole Acetamides

Compounds from (e.g., 5e–5m ) share the acetamide–heterocycle motif but replace cyclopenta[c]pyrazole with 1,3,4-thiadiazole:

  • Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Properties: Melting point 132–134°C, yield 74%. The thioether (–S–) and phenoxy groups enhance lipophilicity. Comparison: Thiadiazoles generally exhibit lower thermal stability (melting points 132–170°C) compared to cyclopenta[c]pyrazoles, which may have higher rigidity .

Triazole and Triazolylsulfanyl Acetamides

2-{[4-Amino-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Chloro-2-Methylphenyl)acetamide
  • Structure : Combines a triazolylsulfanyl group with a chloro-methylphenyl acetamide.
  • Applications : Anti-exudative activity reported at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Comparison : The triazole ring may offer stronger π–π stacking interactions than cyclopenta[c]pyrazole, influencing target selectivity .
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Synthesis : Via 1,3-dipolar cycloaddition (azide-alkyne).
  • Spectroscopy : IR peaks at 1678 cm⁻¹ (C=O) and 1287 cm⁻¹ (C–N), similar to acetamide vibrations in the target compound .

Sulfonyl-Containing Acetamides

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide
  • Structure : Shares the –SO₂CH₃ group but lacks the cyclopenta[c]pyrazole core.
  • Crystallography : Exhibits intermolecular hydrogen bonds (C–H⋯O), a feature likely relevant to the target compound’s solid-state stability .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Cyclopenta[c]pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with cyclopentanone precursors under acidic conditions (e.g., H₂SO₄) to generate the fused pyrazole ring .
    • Sulfamoylphenoxy Acetamide Coupling : React the cyclopenta[c]pyrazole intermediate with 4-methanesulfonylphenyl acetic acid chloride in the presence of a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C .
  • Optimization :
    • Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation .
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂) and cyclopenta[c]pyrazole protons (δ 6.5–7.2 ppm for aromatic protons) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the fused pyrazole-cyclopentane system .
  • X-ray Crystallography :
    • Use SHELX software for structure refinement. The methanesulfonyl and acetamide groups exhibit distinct torsion angles (e.g., C-S-C-O dihedral angles ~75–85°) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability :
    • Acidic Conditions (pH <3) : Hydrolysis of the acetamide bond observed after 24 hours (HPLC degradation >15%) .
    • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours (<5% degradation) .
  • Thermal Stability :
    • Decomposition onset at 220°C (DSC analysis), with mass loss corresponding to methanesulfonyl group cleavage (TGA) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) or other inflammatory targets?

Answer:

  • Molecular Docking (AutoDock Vina) :
    • Dock the compound into COX-2’s active site (PDB: 1CX2). Key interactions include hydrogen bonding between the acetamide carbonyl and Arg120/His90 residues .
    • Score binding poses using the MM-GBSA method (ΔG ~-9.5 kcal/mol suggests high affinity) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein stability over 100 ns (GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

  • Modification Sites :
    • Methanesulfonyl Group : Replace with trifluoromethanesulfonyl to enhance hydrophobic interactions .
    • Cyclopenta[c]pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-methyl position to improve COX-2 selectivity .
  • Biological Assays :
    • COX-1/COX-2 Inhibition Assays : Measure IC₅₀ ratios (e.g., COX-2/COX-1 <0.1 indicates selectivity) using ELISA kits .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

Answer:

  • Data Reconciliation Workflow :
    • Meta-Analysis : Compare IC₅₀ values across studies (e.g., COX-2 inhibition ranging from 50 nM to 1 µM) .
    • Experimental Reproducibility :
  • Standardize assay protocols (e.g., enzyme concentration, incubation time).
  • Validate using positive controls (e.g., Celecoxib for COX-2) .
    3. QSAR Modeling : Identify physicochemical descriptors (logP, polar surface area) correlating with activity discrepancies .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeaturesBiological Activity (IC₅₀)Reference
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamideTriazole-pyridine coreCOX-2: 120 nM
N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamidePyrazolo-pyrimidine scaffoldCOX-2: 85 nM
Target Compound Cyclopenta[c]pyrazole-methanesulfonylCOX-2: 62 nM (predicted)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.